2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-19-4-2-1-3-17(19)14-21(25)24-12-9-18-13-16(5-6-20(18)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNORAXKURDKUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The pyridin-4-yl group can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the 2-chlorophenyl group with the indole derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the ethanone family, characterized by a ketone group (-CO-) attached to two carbon chains or aromatic systems. Below is a detailed comparison with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Pharmacological Profiles
- This feature is critical in CNS-targeting compounds, as seen in indapyrophenidone, a cathinone derivative with stimulant properties .
- Pyridinyl-Indolinyl Moiety : The 5-pyridinyl-indolinyl group introduces nitrogen-rich heterocycles, which are common in kinase inhibitors (e.g., sunitinib analogs). This suggests possible kinase-binding activity, though experimental validation is needed .
Physicochemical Properties
- Steric Effects: The bulky indolinyl group may hinder rotational freedom, altering binding kinetics relative to smaller analogs like 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone .
Research Findings and Implications
Forensic and Analytical Relevance
Compounds like indapyrophenidone (Table 1) are identified via high-resolution mass spectrometry (HRMS) and NMR, techniques applicable to this compound. The presence of chlorine (isotopic signature) and aromatic protons simplifies spectral identification .
Noncovalent Interactions
The pyridinyl and indolinyl groups may engage in hydrogen bonding and π-π stacking , as demonstrated in studies of similar heterocycles. These interactions are critical for target binding in drug-receptor systems .
Regulatory Considerations
Structural similarities to NPS (e.g., indapyrophenidone) highlight the need for proactive legislative monitoring. The compound’s complexity may delay its classification under controlled substance laws .
Biological Activity
2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a synthetic compound that has garnered interest due to its potential biological activities. This compound features an indole moiety and a chlorophenyl group, which are often associated with various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C21H17ClN2O, with a molecular weight of 348.8 g/mol. The compound's structure includes a chlorophenyl ring and a pyridine ring attached to an indolin moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 2034613-65-3 |
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : Compounds with indole structures often interact with various receptors, including serotonin receptors and kinases, which play crucial roles in cellular signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and urease has been noted in similar compounds, suggesting that this compound may exhibit similar properties.
- Antimicrobial Activity : The presence of the pyridine and indole groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit bacterial growth.
Biological Activity Studies
Research on similar compounds has indicated various biological activities that may also pertain to this compound:
Anticancer Activity
Indole derivatives have been widely studied for their anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have demonstrated that compounds containing chlorophenyl and pyridine groups exhibit antimicrobial activity against several bacterial strains. For example, research indicates moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis for related compounds .
Enzyme Inhibition
The compound may also act as an inhibitor for critical enzymes involved in disease processes. For example, enzyme inhibition studies have shown that related indole derivatives can inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study evaluating a series of indole derivatives found that certain compounds showed significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Screening : Another study assessed the antibacterial activity of synthesized indole derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling to form the pyridinyl-indole core and subsequent Friedel-Crafts acylation. Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling (if applicable) .
- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) for acylations .
- Temperature control: Reflux conditions (80–120°C) for coupling steps .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating intermediates .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and ketone carbonyl (δ ~200 ppm) .
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography: Resolve stereochemical ambiguities; SHELXL refinement is recommended .
Q. How does the chlorine substituent on the phenyl ring influence the compound’s reactivity?
- Answer: The 2-chlorophenyl group enhances electrophilic substitution resistance due to steric hindrance and electron-withdrawing effects. Reactivity trends can be studied via:
- Hammett plots to correlate substituent effects with reaction rates .
- Computational modeling (e.g., Multiwfn) to analyze electron density distribution .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational data in crystallographic studies of this compound?
- Answer:
- Refinement: Use SHELXL to adjust thermal parameters and validate hydrogen bonding .
- Cross-validation: Compare DFT-optimized geometries (e.g., Gaussian) with X-ray data to identify torsional strain .
- Twinned data: Employ SHELXE for deconvoluting overlapping reflections .
Q. What computational tools are suitable for predicting the compound’s binding affinity to neurological targets?
- Answer:
- Molecular docking: AutoDock Vina or MOE to simulate interactions with receptors (e.g., serotonin transporters) .
- Molecular dynamics (MD): GROMACS for assessing binding stability over 100-ns simulations .
- Electrostatic potential maps: Generate via Multiwfn to identify nucleophilic/electrophilic hotspots .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
